molecular formula C20H21ClFN5O2 B2443481 N-(3-chloro-4-fluorophenyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide CAS No. 1170535-23-5

N-(3-chloro-4-fluorophenyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B2443481
CAS No.: 1170535-23-5
M. Wt: 417.87
InChI Key: XWSQVDNLXMMPIY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide is a useful research compound. Its molecular formula is C20H21ClFN5O2 and its molecular weight is 417.87. The purity is usually 95%.
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Scientific Research Applications

Imaging and Diagnosis

Peripheral Benzodiazepine Receptor Study : This compound has been investigated for its affinity towards peripheral benzodiazepine receptors (PBRs), which are implicated in neurodegenerative disorders. A study synthesized fluoroethoxy and fluoropropoxy substituted analogs, showing high in vitro affinity for PBRs. These compounds, especially [18F]PBR compounds, have been suggested as potential imaging agents for PBR expression in neurodegenerative disorders due to their distribution paralleling known PBR localization in rats (Fookes et al., 2008).

Antimicrobial and Anti-inflammatory Properties

Antimicrobial and Anti-inflammatory : A derivative of this compound demonstrated significant anti-inflammatory activity in a study of synthesized acetamides. Among the derivatives, some showed notable anti-inflammatory activity, highlighting the potential of these compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013). Another study focused on the synthesis of derivatives incorporating a pyrimidine ring, showing moderate antimicrobial activity, which indicates a potential application in antimicrobial drug development (Farag et al., 2009).

Cancer Research

Antitumor Activity : Pyrimidinyl pyrazole derivatives, including those related to the compound , have been synthesized and evaluated for antitumor activity. These compounds showed potent cytotoxicity in vitro against several tumor cell lines and in vivo antitumor activity against some tumor models (Naito et al., 2005).

Herbicidal and Insecticidal Applications

Herbicidal Activity : Pyrazolo[3,4-d]pyrimidinone derivatives have been synthesized and shown to have good inhibition activities against specific plant and grass species at certain dosages, suggesting potential herbicidal applications (Luo et al., 2017).

Insecticidal and Antibacterial Potential : The synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiation has been explored for their insecticidal and antibacterial potential. These compounds demonstrated effectiveness against certain insects and microorganisms, indicating a promising avenue for developing new insecticidal and antibacterial agents (Deohate & Palaspagar, 2020).

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN5O2/c1-10-11(2)23-20(25-19(10)29)27-13(4)15(12(3)26-27)6-8-18(28)24-14-5-7-17(22)16(21)9-14/h5,7,9H,6,8H2,1-4H3,(H,24,28)(H,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSQVDNLXMMPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=C(C(=N2)C)CCC(=O)NC3=CC(=C(C=C3)F)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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